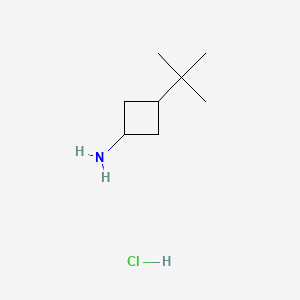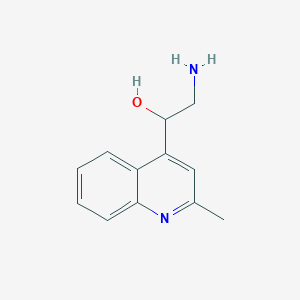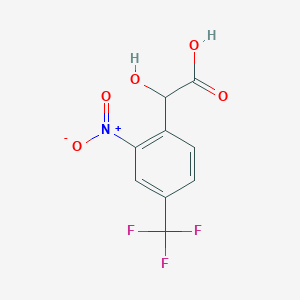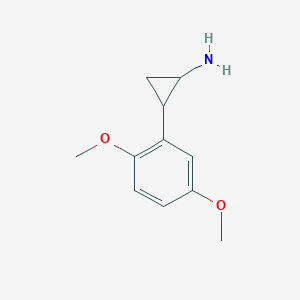![molecular formula C14H15NO2 B13593023 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine CAS No. 751464-67-2](/img/structure/B13593023.png)
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, linked to a naphthalene moiety through an ether linkage. The presence of the methoxy group on the naphthalene ring further adds to its chemical diversity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine typically involves the reaction of 4-methoxy-1-naphthol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the naphthol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-1-naphthalenyl azetidine or 4-oxo-1-naphthalenyl azetidine.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalenyl azetidines depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
作用機序
The mechanism by which 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine exerts its effects is primarily through its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, further influencing biological pathways.
類似化合物との比較
Similar Compounds
Ceralifimod: A sphingosine-1-phosphate receptor agonist with a similar azetidine structure.
Manidipine: A calcium channel blocker with a naphthalene moiety.
Nicardipine: Another calcium channel blocker with structural similarities.
Uniqueness
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is unique due to the combination of the azetidine ring and the methoxy-substituted naphthalene. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar structures.
特性
CAS番号 |
751464-67-2 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
3-(4-methoxynaphthalen-1-yl)oxyazetidine |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-7-14(17-10-8-15-9-10)12-5-3-2-4-11(12)13/h2-7,10,15H,8-9H2,1H3 |
InChIキー |
PRHJTVIWVBHLOM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)OC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
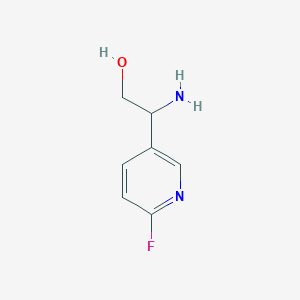
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)


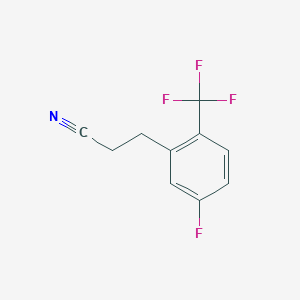
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
